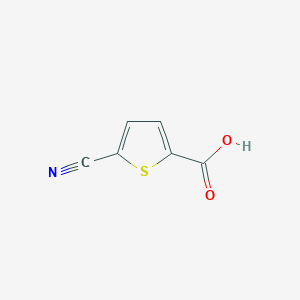
二甲基亚甲基铵氯化物
描述
科学研究应用
Dimethylmethylenammonium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
生化分析
Biochemical Properties
Dimethylmethylenammonium chloride plays a crucial role in biochemical reactions as a dimethylaminomethylating agent. It interacts with a variety of biomolecules, including aldehydes, ketones, and enolates, to form Mannich products. These interactions are essential for the synthesis of complex organic molecules. The compound’s ability to facilitate the formation of carbon-carbon bonds makes it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
Dimethylmethylenammonium chloride has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of complex molecules that are crucial for cellular metabolism. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates in biochemical reactions. For example, its role in the Mannich reaction can lead to the formation of compounds that modulate enzyme activity and gene expression .
Molecular Mechanism
The molecular mechanism of dimethylmethylenammonium chloride involves its function as a dimethylaminomethylating agent. It exerts its effects by forming covalent bonds with biomolecules, such as aldehydes and ketones, through the Mannich reaction. This reaction results in the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The compound’s ability to facilitate these reactions is due to its strong electrophilic nature, which allows it to react readily with nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylmethylenammonium chloride can change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease if exposed to moisture or high temperatures. Long-term studies have shown that the compound can degrade over time, leading to a reduction in its effectiveness in biochemical reactions. When stored properly, it remains a valuable reagent for organic synthesis .
Dosage Effects in Animal Models
The effects of dimethylmethylenammonium chloride vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of biologically active molecules without causing significant toxicity. At high doses, it can exhibit toxic effects, including irritation to the eyes, respiratory system, and skin. These adverse effects highlight the importance of careful dosage control when using the compound in biochemical research .
Metabolic Pathways
Dimethylmethylenammonium chloride is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds through the Mannich reaction. This interaction can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dimethylmethylenammonium chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
Dimethylmethylenammonium chloride’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its ability to participate in biochemical reactions and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Dimethylmethylenammonium chloride can be synthesized through the reaction of N,N-dimethylformamide with phthaloyl chloride. The process involves an acylating chlorination reaction where phthalic anhydride and thionyl chloride are used to obtain o-phthaloyl chloride, which then reacts with N,N-dimethylformamide to produce dimethylmethylenammonium chloride .
Industrial Production Methods
In industrial settings, the production of dimethylmethylenammonium chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes solid-liquid separation to isolate the desired compound .
化学反应分析
Types of Reactions
Dimethylmethylenammonium chloride undergoes various types of chemical reactions, including:
Electrophilic Aminomethylation: It reacts with aldehydes and ketones to form Mannich products.
Cyclocondensation: It participates in cyclocondensation reactions to form complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with dimethylmethylenammonium chloride include aldehydes, ketones, and ammonia. The reactions are typically carried out under mild conditions to prevent decomposition of the reagent .
Major Products Formed
The major products formed from reactions involving dimethylmethylenammonium chloride include Mannich bases, dihydronaphthyridinones, and cyanotetrahydrooxo-β-carbolines .
作用机制
The mechanism of action of dimethylmethylenammonium chloride involves its role as a dimethylaminomethylating agent. It facilitates the transfer of a dimethylaminomethyl group to nucleophilic substrates, such as aldehydes and ketones. This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack to form the final product .
相似化合物的比较
Similar Compounds
Dimethylmethylenammonium iodide: Similar in structure but contains an iodide ion instead of a chloride ion.
Dimethyl (methylidene)ammonium trifluoroacetate: Another related compound with a trifluoroacetate ion.
Uniqueness
Dimethylmethylenammonium chloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to act as a dimethylaminomethylating agent makes it a valuable reagent in the synthesis of a wide range of organic compounds .
属性
IUPAC Name |
dimethyl(methylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTROANVDZIEGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952697 | |
| Record name | Dimethyl(methylene)iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30354-18-8 | |
| Record name | Methanaminium, N-methyl-N-methylene-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30354-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylmethylenammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(methylene)iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmethylenammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N,N-Dimethylmethyleneiminium chloride in organic synthesis?
A1: N,N-Dimethylmethyleneiminium chloride serves as a versatile reagent for introducing aminomethyl groups, effectively acting as a preformed aminomethylating agent. Research shows its utility in modifying diverse substrates, including 2-naphthol-pyrazole conjugates. [] For instance, it selectively aminomethylates the pyrazole ring in these conjugates at the C-4 position. [] This selectivity highlights its potential for targeted modifications in complex molecules.
Q2: How does N,N-Dimethylmethyleneiminium chloride contribute to the synthesis of heterocyclic compounds?
A2: N,N-Dimethylmethyleneiminium chloride plays a crucial role in a novel synthetic route to condensed bi- and terpyridines. [] This method utilizes the hydrochlorides of β-amino ketones (Mannich bases) as starting materials. Reacting these with heteroaromatic ketones in the presence of N,N-Dimethylmethyleneiminium chloride and an ammonia source directly produces symmetrical terpyridines. [] This one-step synthesis demonstrates its efficiency in constructing complex heterocyclic systems.
Q3: Beyond organic synthesis, what other applications does N,N-Dimethylmethyleneiminium chloride have?
A3: Recent research highlights N,N-Dimethylmethyleneiminium chloride's potential as a stabilizing additive in perovskite solar cells. [] Incorporating this compound into triple cation perovskite (Cs0.05MA0.05FA0.90PbI3) thin films demonstrably enhances their stability. [] This improvement stems from its ability to limit the mobility of temperature-activated ions within the perovskite structure, thereby retarding degradation. []
Q4: Are there any studies investigating the impact of N,N-Dimethylmethyleneiminium chloride on charge carrier dynamics in perovskite solar cells?
A4: Yes, studies using temperature-dependent microwave conductivity measurements have explored the effects of N,N-Dimethylmethyleneiminium chloride on charge carrier mobility and lifetime in perovskite films under thermal stress. [] The findings reveal that its presence leads to distinct mobility behaviors across different temperature ranges, suggesting a role in influencing charge carrier scattering mechanisms. [] This research provides valuable insights into the fundamental processes governing the performance and stability of perovskite solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)



